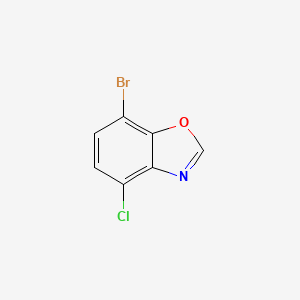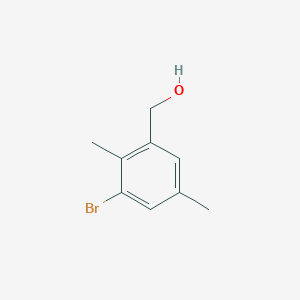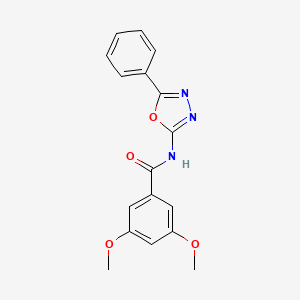
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, also known as XNT, is a xanthene derivative that has been of great interest to the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study describes the synthesis of thiophenyl pyrazoles and isoxazoles using a green approach, highlighting their potential antibacterial and antifungal activities. This suggests applications in developing new antimicrobial agents (Sowmya et al., 2018).
Electrochemical and Electrochromic Properties
Another research focuses on the electrochemical and electrochromic properties of polycarbazole derivatives, indicating potential use in electronic and optoelectronic devices (Hu et al., 2013).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of pyrazole and thiophene derivatives, including their X-ray crystallography, points towards applications in material science and molecular engineering (Prabhuswamy et al., 2016).
Nonlinear Optical Properties
A study on functionalized thiophene-based pyrazole amides explores their nonlinear optical (NLO) properties and chemical reactivity, suggesting use in photonic and NLO materials (Kanwal et al., 2022).
Chitosan Schiff Bases for Antimicrobial Activity
Research incorporating thiophenyl pyrazole derivatives with chitosan to form Schiff bases demonstrates significant antimicrobial activity, hinting at applications in biomedicine and coatings (Hamed et al., 2020).
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-23(24-15-18(21-11-5-14-29-21)26-13-6-12-25-26)22-16-7-1-3-9-19(16)28-20-10-4-2-8-17(20)22/h1-14,18,22H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQSXHAZYUZRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CS4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


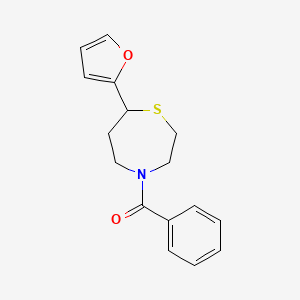
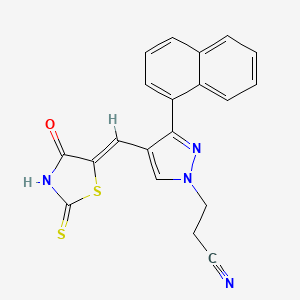
![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767017.png)
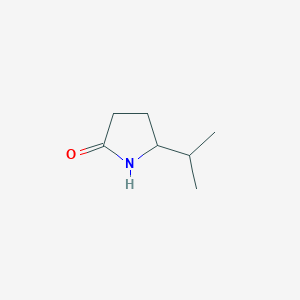

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)
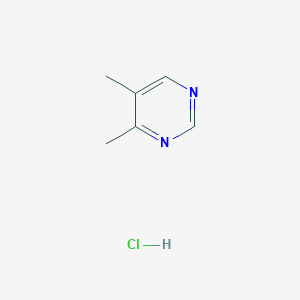
![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)
